2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a suitable catalyst.
Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine and pyridine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The piperidine and pyridine rings may interact with enzymes or receptors, modulating their activity. The benzoyl group and methylsulfanyl substituent may also play a role in its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}pyridine): Similar structure but with a different position of the piperidine ring.
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}pyridine): Lacks the methoxy group.
Uniqueness
2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is unique due to the presence of the methoxy group attached to the pyridine ring, which may enhance its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-6-3-10-19(21-15)24-14-16-7-5-11-22(13-16)20(23)17-8-4-9-18(12-17)25-2/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLLQUSZSOKIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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